molecular formula C20H19ClFN3OS2 B2549577 N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223778-88-8

N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2549577
CAS No.: 1223778-88-8
M. Wt: 435.96
InChI Key: DWRWJWBUQAGUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a thiophen-2-yl group at position 3 and a thioacetamide side chain linked to a 3-chloro-4-fluorophenyl moiety. Its structural complexity arises from the spirocyclic system, which imposes conformational constraints, and the electron-rich thiophene ring, which may enhance π-π interactions in biological targets.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3OS2/c21-14-11-13(6-7-15(14)22)23-17(26)12-28-19-18(16-5-4-10-27-16)24-20(25-19)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRWJWBUQAGUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes its structural characteristics, biological activities, and relevant research findings.

Key Properties

PropertyValue
Molecular Weight303.78 g/mol
Molecular FormulaC₁₃H₁₃ClF₂N₃OS
LogP4.86
Polar Surface Area26.48 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have indicated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant antimicrobial properties. For instance, a screening assay demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Cytotoxicity and Antitumor Activity

Research has evaluated the cytotoxic effects of this compound against cancer cell lines. In vitro assays revealed that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit tyrosinase activity, which is crucial for melanin biosynthesis. This inhibition could have implications for skin-related conditions and cosmetic applications .

Study 1: Inhibition of Tyrosinase

A study aimed at identifying tyrosinase inhibitors revealed that modifications to the phenyl ring significantly enhanced inhibitory potency. Compounds similar to this compound demonstrated IC50 values as low as 2.96 μM, indicating strong potential for therapeutic applications in hyperpigmentation disorders .

Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited bactericidal activity with minimum inhibitory concentration (MIC) values ranging from 8 to 64 μg/mL against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide

  • Key Differences :
    • The spiro ring system is expanded to 1,4-diazaspiro[4.6]undec-1-en (vs. [4.5]deca-1,3-diene in the target compound).
    • A phenyl group replaces the thiophen-2-yl substituent at position 3.
  • Implications: The larger spiro ring ([4.6] vs. The phenyl group lacks the sulfur atom present in thiophene, reducing polarizability and electronic interactions .

3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone

  • Key Differences: Replaces the diazaspiro core with a quinazolinone ring. Substituted with a 4-chlorophenyl group and a naphthylmethylthio side chain.
  • Implications: Quinazolinones are known for kinase inhibition (e.g., EGFR), suggesting divergent biological targets compared to diazaspiro systems. The naphthyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Thiophene-Containing Acetamides

N-(3-acetyl-2-thienyl)-2-bromoacetamide

  • Key Differences :
    • Simplified structure lacking the spirocyclic system and chloro-fluorophenyl group.
    • Contains a bromoacetamide moiety instead of a thioacetamide linker.
  • The absence of a spiro system reduces structural rigidity, limiting target specificity .

Chloro-Fluorophenyl Derivatives

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Differences :
    • Replaces the diazaspiro-thiophene system with a pyrazolone ring .
    • Features a 3,4-dichlorophenyl group instead of 3-chloro-4-fluorophenyl.
  • Implications: Pyrazolone derivatives exhibit anti-inflammatory and analgesic activities, indicating different therapeutic applications.

Structural and Functional Data Comparison

Compound Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound 1,4-Diazaspiro[4.5]deca-1,3-diene Thiophen-2-yl, 3-chloro-4-fluorophenyl C₁₉H₁₆ClFN₃OS₂ High lipophilicity (Cl/F), spiro-induced rigidity
Spiro[4.6] Analog 1,4-Diazaspiro[4.6]undec-1-en Phenyl, 3-chloro-4-fluorophenyl C₂₀H₁₈ClFN₃O₂S Enhanced steric bulk, reduced electronic interactions
Quinazolinone Derivative Quinazolinone 4-Chlorophenyl, naphthylmethylthio C₂₄H₁₆ClN₃OS Kinase inhibition potential, low solubility
Pyrazolone Derivative Pyrazolone 3,4-Dichlorophenyl C₁₈H₁₅Cl₂N₃O₂ Anti-inflammatory activity, halogen bonding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.